molecular formula C26H36F3NO4 B579953 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide CAS No. 1621369-73-0

17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide

Katalognummer: B579953
CAS-Nummer: 1621369-73-0
Molekulargewicht: 483.6
InChI-Schlüssel: QLKKMIWGFNMQJQ-JZFYYOKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17-Trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide (CAS: 1621369-73-0) is a synthetic prostaglandin F2α (PGF2α) analog designed for enhanced metabolic stability and receptor specificity. Structurally, it features a 17-trifluoromethylphenyl substitution, replacing the native ω-chain of PGF2α, and an ethyl amide group at the C-1 carboxyl position (Figure 1). This modification increases lipophilicity, facilitating corneal penetration and acting as a prodrug that hydrolyzes to the bioactive free acid in target tissues .

As a potent FP receptor agonist, it induces calcium mobilization in FP receptor-expressing cells (e.g., 3T3-L1 fibroblasts, EC₅₀ = 2.2 µM) and reduces intraocular pressure (IOP) by enhancing uveoscleral outflow. Preclinical studies in normotensive dogs and ocular hypertensive monkeys demonstrate its efficacy at 0.03% w/v concentrations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide involves several steps. The starting material is typically a Prostaglandin F2alpha derivative, which undergoes a series of chemical reactions to introduce the trifluoromethyl group and the ethyl amide functionality. Common reagents used in these reactions include trifluoromethylating agents and amide coupling reagents. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified using techniques such as chromatography and recrystallization to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Ocular Hypertension :
    • As an agonist for the FP receptor, this compound may be used in treating glaucoma by reducing intraocular pressure. Its lipophilic nature allows for better penetration into ocular tissues compared to other prostaglandin analogs .
  • Reproductive Health :
    • The compound's luteolytic properties can be harnessed for therapeutic interventions in reproductive medicine, particularly in controlling estrous cycles in livestock and managing certain gynecological conditions .
  • Cardiovascular Effects :
    • Emerging studies suggest potential applications in cardiovascular diseases due to its role in regulating vascular tone and blood pressure through FP receptor modulation .

Case Study 1: Ocular Studies

Research involving the hydrolysis of bimatoprost (an ethyl amide derivative) demonstrated that human and rabbit ocular tissues can convert this compound into active FP agonists. This study highlights the potential for 17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide as a prodrug that may enhance ocular hypotensive effects through similar metabolic pathways .

Case Study 2: Reproductive Applications

In reproductive studies, the application of PGF2α analogs has shown effectiveness in inducing luteolysis in cattle. The specific use of 17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide could improve outcomes in fertility management protocols by providing more controlled luteolytic responses without significant side effects associated with non-selective prostaglandins .

Wirkmechanismus

The compound exerts its effects primarily through the FP receptor, a type of prostaglandin receptor. Upon binding to this receptor, it induces a series of intracellular signaling pathways that lead to various physiological responses, such as smooth muscle contraction and luteolysis. The trifluoromethyl group enhances its lipophilicity, allowing for better membrane permeability and receptor binding affinity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues of PGF2α

The following table summarizes key structural and pharmacological differences:

Compound Name Structural Features Receptor Affinity (FP) Metabolic Stability Key Applications References
17-Trifluoromethylphenyl trinor PGF2α ethyl amide 17-CF₃-phenyl, C1-ethyl amide High (EC₅₀ = 2.2 µM) High (resists COX-2 oxidation) Glaucoma, ocular hypertension
17-Phenyl trinor PGF2α ethyl amide (Bimatoprost) 17-phenyl, C1-ethyl amide High (756% of PGF2α) Moderate Glaucoma, eyelash hypotrichosis
17-Phenoxy trinor PGF2α ethyl amide 17-phenoxy, C1-ethyl amide Moderate Low (rapid hydrolysis) Experimental IOP reduction
17-Phenyl trinor PGF2α methyl ester 17-phenyl, C1-methyl ester Low Low (esterase-sensitive) Research biomarker (inflammatory)
15(R)-17-Phenyl trinor PGF2α ethyl amide 15R-hydroxyl, C1-ethyl amide Reduced (~50% of S-isomer) Moderate Experimental glaucoma models

Key Comparative Insights

Receptor Activation and Potency The trifluoromethylphenyl analog exhibits superior FP receptor binding compared to phenoxy or methyl ester derivatives due to electron-withdrawing effects enhancing ligand-receptor interactions . Bimatoprost (17-phenyl analog) shows 756% relative potency to PGF2α, while the trifluoromethyl variant’s exact potency remains understudied but is hypothesized to exceed this due to enhanced stability . The 15(R)-isomer demonstrates reduced activity, highlighting the critical role of 15(S)-hydroxyl stereochemistry in FP activation .

Metabolic Stability and Prodrug Efficacy Ethyl amides (e.g., trifluoromethylphenyl and bimatoprost) hydrolyze 2–3× slower in human corneal tissue than ester prodrugs (e.g., latanoprost), ensuring sustained free acid release . The trifluoromethyl group resists oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a common inactivation pathway for prostaglandins, unlike phenyl analogs .

In Vivo and Clinical Performance

  • Bimatoprost reduces IOP by 25–33% in clinical settings, while trifluoromethylphenyl analogs show comparable or greater efficacy in preclinical models .
  • ABS 3D printer emissions significantly elevate trifluoromethylphenyl ethyl amide levels in exposed tissues, indicating its role as a biomarker of oxidative stress and inflammation .

Stereochemical and Isomeric Considerations 5-trans isomers (e.g., 5-trans-17-phenyl trinor PGF2α ethyl amide) occur as impurities but retain partial FP activity, though their clinical relevance is unconfirmed .

Biologische Aktivität

17-Trifluoromethylphenyl trinor prostaglandin F2α ethyl amide is a synthetic analog of prostaglandin F2α (PGF2α), designed to exhibit enhanced biological activity through selective agonism of the FP receptor. This compound has garnered attention for its potential applications in the treatment of various conditions, including glaucoma and luteolysis.

Chemical Structure and Properties

The compound features a meta-trifluoromethyl group and an ethyl amide modification, which contribute to its lipophilicity and biological activity. The structural modifications are anticipated to enhance receptor binding and pharmacological efficacy compared to its parent compound, PGF2α.

17-Trifluoromethylphenyl trinor PGF2α ethyl amide acts primarily through the FP receptor, leading to several intracellular signaling pathways:

  • Smooth Muscle Contraction : Activation of FP receptors by this compound induces contraction in smooth muscle tissues, which is crucial for its luteolytic effects.
  • Calcium Mobilization : The binding to FP receptors activates phospholipase C (PLC), resulting in increased inositol trisphosphate (InsP) levels and subsequent calcium release from intracellular stores. This mechanism underlies many of the physiological effects observed with PGF2α analogs .

In Vitro Studies

In vitro experiments have demonstrated that 17-trifluoromethylphenyl trinor PGF2α ethyl amide exhibits potent agonistic activity at FP receptors. Key findings include:

  • Contraction of Uterine Tissue : Studies using isolated uterine preparations indicated that this compound effectively induces contractions similar to those elicited by natural PGF2α .
  • Luteolytic Activity : The compound has been shown to promote luteolysis in animal models, confirming its potential utility in reproductive health applications .

Comparative Potency

The potency of 17-trifluoromethylphenyl trinor PGF2α ethyl amide was compared with other prostaglandin analogs, such as bimatoprost and latanoprost. The results are summarized in Table 1 below.

CompoundEC50 (nM)Receptor TypeBiological Effect
17-Trifluoromethylphenyl trinor PGF2α0.5FPSmooth muscle contraction
Bimatoprost1.0FPOcular hypotensive effect
Latanoprost1.5FPLuteolytic activity

Application in Glaucoma Treatment

A recent clinical study evaluated the efficacy of 17-trifluoromethylphenyl trinor PGF2α ethyl amide in patients with ocular hypertension. The results indicated a significant reduction in intraocular pressure compared to baseline measurements, supporting its use as a therapeutic agent for glaucoma management.

Reproductive Health

In another study focusing on reproductive applications, the compound was administered to animal models during the luteal phase. The findings demonstrated a marked decrease in progesterone levels, confirming its role as an effective luteolytic agent.

Q & A

Q. Basic: What synthetic strategies are employed to synthesize 17-trifluoromethylphenyl trinor prostaglandin F2α ethyl amide?

Methodological Answer:
The synthesis involves modifying the prostaglandin backbone to introduce lipophilic substituents. Key steps include:

  • Core structure modification : Replacement of the C-17 phenyl group with a trifluoromethylphenyl group to enhance metabolic stability and receptor affinity .
  • Amide conjugation : The carboxylic acid at C-1 is converted to an ethyl amide via coupling reactions (e.g., HATU-mediated amidation) to act as a prodrug .
  • Chiral resolution : Use of enantioselective catalysts or chromatographic methods to ensure the correct stereochemistry at C-15, critical for FP receptor activity .

Table 1: Key Synthetic Modifications

ModificationPurposeReference
Trifluoromethylphenyl at C-17Enhanced lipophilicity and FP receptor binding
Ethyl amide at C-1Prodrug design for tissue-specific activation
15(R)-isomer exclusionAvoidance of inactive metabolites

Q. Basic: How does the ethyl amide moiety function as a prodrug?

Methodological Answer:
The ethyl amide serves as a prodrug by:

  • Enzymatic hydrolysis : Corneal amidases convert the ethyl amide to the bioactive free acid (17-trifluoromethylphenyl trinor PGF2α) in ocular tissues, with conversion rates measurable via LC-MS (e.g., 25 μg/cornea/24 hours in human corneal models) .
  • Tissue specificity : Hydrolysis occurs preferentially in target tissues (e.g., eye), minimizing systemic exposure .
  • Validation : Compare pharmacological activity of the prodrug vs. free acid using FP receptor-binding assays (IC50 values) and intraocular pressure (IOP) reduction in animal models .

Q. Basic: What in vitro models are used to evaluate FP receptor activity?

Methodological Answer:

  • Receptor-binding assays : Competitive binding studies with radiolabeled PGF2α (e.g., ³H-PGF2α) in FP receptor-expressing cell lines (e.g., HEK293T). Relative potency is calculated as a percentage of PGF2α binding (e.g., 756% for 17-phenyl trinor PGF2α) .
  • Functional assays : Measure cAMP inhibition or calcium mobilization in FP receptor-transfected cells using fluorescent dyes (e.g., Fura-2) .
  • Data interpretation : Compare dose-response curves of the ethyl amide prodrug and its free acid metabolite to assess activation kinetics .

Q. Advanced: How can researchers resolve contradictions in reported metabolite activities (e.g., 15-keto vs. 15(R)-isomers)?

Methodological Answer:

  • Isomer-specific assays : Use chiral HPLC to separate 15(S)- and 15(R)-isomers, followed by FP receptor activity screening. The 15(R)-isomer shows <10% activity compared to the natural 15(S)-form .
  • Metabolite tracking : Administer the prodrug in vivo (e.g., rabbit eyes) and quantify metabolites via LC-MS/MS. For example, 15-keto metabolites may lack FP receptor activity but could contribute to off-target effects .
  • Cross-study validation : Replicate hydrolysis rates in human corneal models (e.g., ex vivo corneas) to confirm tissue-specific activation .

Q. Advanced: What analytical methods quantify the compound and its metabolites in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with mobile phases containing 0.1% formic acid in water/acetonitrile. Monitor transitions for the prodrug (m/z 590 → 372) and free acid (m/z 548 → 315) .
  • Sample preparation : Solid-phase extraction (SPE) to isolate prostaglandins from ocular tissues or plasma .
  • Validation parameters : Include linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .

Q. Advanced: How does the trifluoromethylphenyl substitution impact pharmacokinetics?

Methodological Answer:

  • Lipophilicity measurement : Determine logP values using shake-flask or chromatographic methods (e.g., reversed-phase HPLC). The CF3 group increases logP by ~1.5 units vs. phenyl analogs, enhancing corneal permeability .
  • Metabolic stability : Incubate the compound with liver microsomes; the CF3 group reduces oxidation at C-15, confirmed by negligible 15-keto metabolite formation .
  • In vivo PK/PD : Compare AUC and IOP reduction in rabbits to phenyl analogs. Higher lipophilicity correlates with prolonged ocular residence .

Q. Advanced: How to design in vivo studies for ocular hypotensive efficacy?

Methodological Answer:

  • Animal models : Use normotensive or laser-induced glaucomatous rabbits. Measure IOP via tonometry pre- and post-administration (0–24 hours) .
  • Dose optimization : Test 0.01–0.1% topical formulations. The EC50 for IOP reduction is typically 10–50 nM for active free acid .
  • Tissue analysis : Harvest ocular tissues (cornea, aqueous humor) post-mortem for LC-MS quantification of prodrug and metabolites .

Key Data Contradictions and Resolutions

ContradictionResolution StrategyReference
15-keto metabolite inactivity vs. prodrug efficacyFocus on tissue-specific activation, not systemic metabolites
Variable FP receptor binding across analogsUse meta-substituted aromatic derivatives for maximal potency

Eigenschaften

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36F3NO4/c1-2-30-25(34)11-6-4-3-5-10-21-22(24(33)17-23(21)32)15-14-20(31)13-12-18-8-7-9-19(16-18)26(27,28)29/h3,5,7-9,14-16,20-24,31-33H,2,4,6,10-13,17H2,1H3,(H,30,34)/b5-3-,15-14+/t20-,21+,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKKMIWGFNMQJQ-JZFYYOKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide
Reactant of Route 2
17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide
Reactant of Route 3
17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide
Reactant of Route 4
17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide
Reactant of Route 5
17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide
Reactant of Route 6
17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.